3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
Description
Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24–209.25 g/mol Structural Features:
- A propanol backbone with an amino group (-NH₂) at position 1.
- A 2,3-dihydrobenzo[b][1,4]dioxin moiety attached to the propanol chain.
- Functional groups: Hydroxyl (-OH), amino (-NH₂), and a bicyclic dioxin ring.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO3/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,13H,3-6,12H2 |
InChI Key |
LAAUPSQFXDWJRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol typically involves multiple steps starting from readily available precursors. One common synthetic route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high purity and yield. This involves careful selection of reagents, solvents, and reaction conditions. The process is designed to be scalable and cost-effective, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers
| Compound Name | Molecular Formula | Amino Group Position | Key Differences | Biological Impact | References |
|---|---|---|---|---|---|
| 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol | C₁₁H₁₅NO₃ | Position 1 | Reference compound | Potential anti-tuberculosis activity | |
| 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol | C₁₁H₁₅NO₃ | Position 3 | Amino group on the same carbon as the dioxin ring | Altered hydrogen bonding; reduced solubility | |
| 3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol | C₁₁H₁₅NO₃ | Position 2 | Amino group shifts to middle carbon | Modified stereoelectronic effects; may influence enzyme inhibition |
Key Insight : Positional isomerism alters hydrogen-bonding patterns and steric interactions, impacting solubility and target binding .
Functional Group Derivatives
| Compound Name | Molecular Formula | Functional Group | Key Differences | Biological Activity | References |
|---|---|---|---|---|---|
| 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid | C₁₁H₁₃NO₄ | Carboxylic acid (-COOH) | Replaces hydroxyl with -COOH | Enhanced acidity; potential for salt formation | |
| 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone | C₁₀H₁₁NO₃ | Ketone (-CO) | Propanol chain replaced with ethanone | Increased electrophilicity; possible cross-linking with proteins | |
| 3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol | C₁₀H₁₂BrNO₃ | Bromine substitution | Bromine at position 8 of the dioxin ring | Higher lipophilicity; potential for halogen bonding |
Key Insight : Functional group substitutions modulate reactivity, solubility, and interaction with biological targets. Bromination enhances lipophilicity and may improve blood-brain barrier penetration .
Heterocyclic and Stereochemical Variants
Key Insight : Stereochemistry and heterocyclic moieties introduce specificity in biological interactions. Thiazole derivatives exhibit antioxidant properties, while chiral analogs show CNS-targeted effects .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 3-Amino-3-(dihydrodioxin)propan-1-ol | Brominated Derivative | Thiazole Analog |
|---|---|---|---|---|
| LogP | 1.2 | 0.9 | 2.5 | 1.8 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 1 |
| Molecular Weight (g/mol) | 209.24 | 209.25 | 274.11 | 236.31 |
| Solubility (mg/mL) | 15.3 | 12.1 | 5.8 | 9.4 |
Key Insight : Bromination increases LogP, reducing aqueous solubility but enhancing membrane permeability. Thiazole derivatives balance hydrophobicity and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
